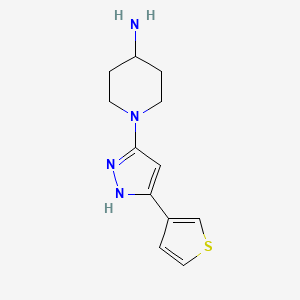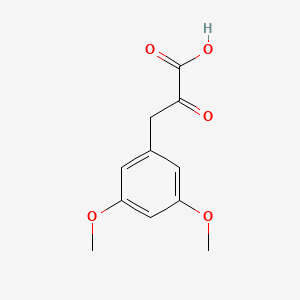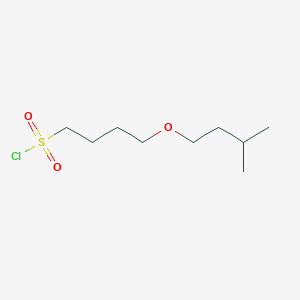
1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Thiophen-3-yl)-1H-pyrazol-5-yl)piperidin-4-amine is a heterocyclic compound that features a thiophene ring, a pyrazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperidin-4-amine typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the formation of the pyrazole ring through the reaction of hydrazine with a suitable diketone, followed by the introduction of the thiophene ring via a cross-coupling reaction. The final step often involves the formation of the piperidine ring through a reductive amination process.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the cross-coupling reactions.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Thiophen-3-yl)-1H-pyrazol-5-yl)piperidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The amine group on the piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used for hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrazole derivatives.
Substitution: N-alkyl or N-acyl derivatives of the piperidine ring.
Scientific Research Applications
1-(3-(Thiophen-3-yl)-1H-pyrazol-5-yl)piperidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperidin-4-amine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiophene and pyrazole rings can participate in π-π stacking interactions, while the piperidine ring can form hydrogen bonds with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Thiophen-2-yl)-1H-pyrazol-5-yl)piperidin-4-amine: Similar structure but with the thiophene ring in a different position.
1-(3-(Furan-3-yl)-1H-pyrazol-5-yl)piperidin-4-amine: Similar structure but with a furan ring instead of a thiophene ring.
1-(3-(Pyridin-3-yl)-1H-pyrazol-5-yl)piperidin-4-amine: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
1-(3-(Thiophen-3-yl)-1H-pyrazol-5-yl)piperidin-4-amine is unique due to the specific arrangement of its heterocyclic rings, which can impart distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications compared to its analogs.
Properties
Molecular Formula |
C12H16N4S |
|---|---|
Molecular Weight |
248.35 g/mol |
IUPAC Name |
1-(5-thiophen-3-yl-1H-pyrazol-3-yl)piperidin-4-amine |
InChI |
InChI=1S/C12H16N4S/c13-10-1-4-16(5-2-10)12-7-11(14-15-12)9-3-6-17-8-9/h3,6-8,10H,1-2,4-5,13H2,(H,14,15) |
InChI Key |
FKXSKNBZKBBPKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C2=NNC(=C2)C3=CSC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)ethan-1-amine](/img/structure/B13526129.png)








